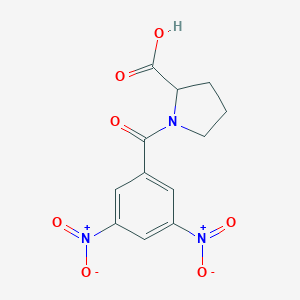![molecular formula C22H40N4O5 B121142 2-[2-(2-amino-2-oxoethyl)heptanoyl]-1-hydroxy-N-(3-methyl-5-oxoheptan-4-yl)diazinane-3-carboxamide CAS No. 140923-32-6](/img/structure/B121142.png)
2-[2-(2-amino-2-oxoethyl)heptanoyl]-1-hydroxy-N-(3-methyl-5-oxoheptan-4-yl)diazinane-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(2-amino-2-oxoethyl)heptanoyl]-1-hydroxy-N-(3-methyl-5-oxoheptan-4-yl)diazinane-3-carboxamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 2-[2-(2-amino-2-oxoethyl)heptanoyl]-1-hydroxy-N-(3-methyl-5-oxoheptan-4-yl)diazinane-3-carboxamide involves the inhibition of various enzymes and proteins involved in the inflammatory response and oxidative stress. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of inflammatory mediators, as well as the expression of nuclear factor-kappa B (NF-κB), a protein involved in the regulation of inflammation and cell survival.
Efectos Bioquímicos Y Fisiológicos
2-[2-(2-amino-2-oxoethyl)heptanoyl]-1-hydroxy-N-(3-methyl-5-oxoheptan-4-yl)diazinane-3-carboxamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α), as well as to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). It has also been found to improve cognitive function and memory in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-[2-(2-amino-2-oxoethyl)heptanoyl]-1-hydroxy-N-(3-methyl-5-oxoheptan-4-yl)diazinane-3-carboxamide in lab experiments is its potential to inhibit the activity of COX-2 and NF-κB, which are involved in the inflammatory response and oxidative stress. This makes it a potential candidate for the treatment of various diseases. However, one of the limitations of using this compound is its relatively low solubility in water, which may affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the research and development of 2-[2-(2-amino-2-oxoethyl)heptanoyl]-1-hydroxy-N-(3-methyl-5-oxoheptan-4-yl)diazinane-3-carboxamide. One of the directions is to investigate its potential as a therapeutic agent for the treatment of various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to explore its mechanism of action in more detail, particularly its interaction with COX-2 and NF-κB. Additionally, future research could focus on improving its solubility and bioavailability to enhance its efficacy in vivo.
In conclusion, 2-[2-(2-amino-2-oxoethyl)heptanoyl]-1-hydroxy-N-(3-methyl-5-oxoheptan-4-yl)diazinane-3-carboxamide is a chemical compound that has potential applications in scientific research, particularly in the field of drug discovery. Its anti-inflammatory and antioxidant properties make it a potential candidate for the treatment of various diseases, although its low solubility in water may affect its bioavailability and efficacy. Future research could focus on investigating its therapeutic potential, mechanism of action, and improving its solubility and bioavailability.
Métodos De Síntesis
The synthesis of 2-[2-(2-amino-2-oxoethyl)heptanoyl]-1-hydroxy-N-(3-methyl-5-oxoheptan-4-yl)diazinane-3-carboxamide involves several steps, including the reaction of heptanoic acid with 2-aminoethyl acrylate to form heptanoyl-2-aminoethyl acrylate. This intermediate is then reacted with 3-methyl-5-oxoheptanoic acid to form 2-[2-(2-amino-2-oxoethyl)heptanoyl]-1-hydroxy-N-(3-methyl-5-oxoheptan-4-yl)diazinane-3-carboxamide.
Aplicaciones Científicas De Investigación
2-[2-(2-amino-2-oxoethyl)heptanoyl]-1-hydroxy-N-(3-methyl-5-oxoheptan-4-yl)diazinane-3-carboxamide has potential applications in scientific research, particularly in the field of drug discovery. It has been found to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propiedades
Número CAS |
140923-32-6 |
|---|---|
Nombre del producto |
2-[2-(2-amino-2-oxoethyl)heptanoyl]-1-hydroxy-N-(3-methyl-5-oxoheptan-4-yl)diazinane-3-carboxamide |
Fórmula molecular |
C22H40N4O5 |
Peso molecular |
440.6 g/mol |
Nombre IUPAC |
2-[2-(2-amino-2-oxoethyl)heptanoyl]-1-hydroxy-N-(3-methyl-5-oxoheptan-4-yl)diazinane-3-carboxamide |
InChI |
InChI=1S/C22H40N4O5/c1-5-8-9-11-16(14-19(23)28)22(30)26-17(12-10-13-25(26)31)21(29)24-20(15(4)6-2)18(27)7-3/h15-17,20,31H,5-14H2,1-4H3,(H2,23,28)(H,24,29) |
Clave InChI |
MFCWMNKVHYMTPT-UHFFFAOYSA-N |
SMILES |
CCCCCC(CC(=O)N)C(=O)N1C(CCCN1O)C(=O)NC(C(C)CC)C(=O)CC |
SMILES canónico |
CCCCCC(CC(=O)N)C(=O)N1C(CCCN1O)C(=O)NC(C(C)CC)C(=O)CC |
Sinónimos |
matlystatin B SF 2197 SF-2197 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





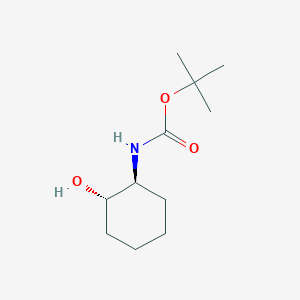
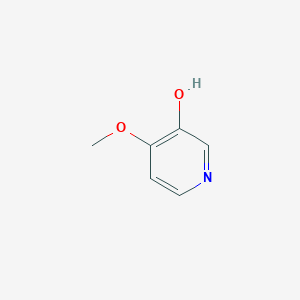
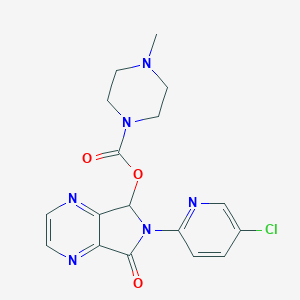
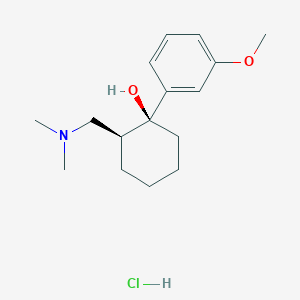
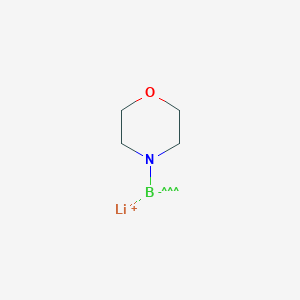
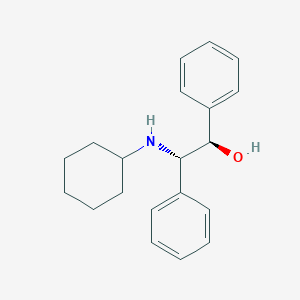
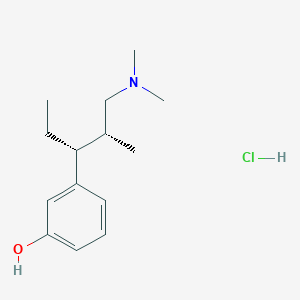

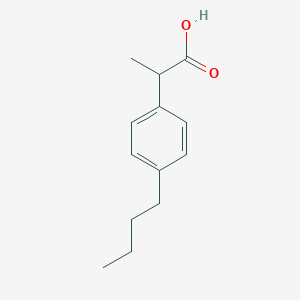
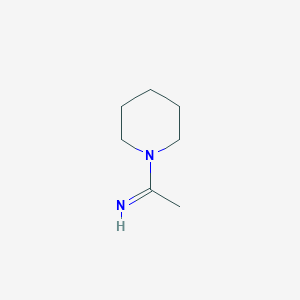
![10-[3-(Dimethylamino)propyl]-alpha-ethyl-10H-phenothiazine-2-methanol 5-Oxide](/img/structure/B121089.png)
